molecular formula C17H20N6O2 B12805336 Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- CAS No. 134934-53-5

Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)-

Cat. No.: B12805336
CAS No.: 134934-53-5
M. Wt: 340.4 g/mol
InChI Key: WREDAANYCRGDHQ-OGHNNQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Benzylamino-2’,3’-dideoxyadenosine is a nucleoside analog derived from deoxyadenosine. This compound is characterized by the substitution of the 2’ and 3’ hydroxyl groups with hydrogen atoms and the addition of a benzylamino group at the 2’ position. It has shown potential in various biological and medicinal applications, particularly in the inhibition of viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Benzylamino-2’,3’-dideoxyadenosine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, which undergo radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . Another method involves the use of nucleoside phosphorylases derived from Bacillus stearothermophilus, which allows for efficient and economical mass production .

Industrial Production Methods: Industrial production of 2’-Benzylamino-2’,3’-dideoxyadenosine can be achieved through enzymatic conversion processes, which offer high yields and purity. The use of environmentally friendly and low-cost reagents makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2’-Benzylamino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it back to its parent nucleoside analogs.

    Substitution: The benzylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of 2’-Benzylamino-2’,3’-dideoxyadenosine, such as oxo derivatives, reduced forms, and substituted analogs .

Mechanism of Action

2’-Benzylamino-2’,3’-dideoxyadenosine exerts its effects primarily through the inhibition of adenylyl cyclase and reverse transcriptase enzymes. By inhibiting adenylyl cyclase, it modulates the levels of cyclic AMP, which plays a crucial role in various cellular processes. As a reverse transcriptase inhibitor, it prevents the replication of viral DNA, thereby inhibiting the proliferation of viruses such as human immunodeficiency virus and hepatitis B virus .

Comparison with Similar Compounds

Uniqueness: 2’-Benzylamino-2’,3’-dideoxyadenosine stands out due to its unique combination of the benzylamino group and the dideoxy structure, which enhances its inhibitory effects on specific enzymes and broadens its range of applications in antiviral and neurodegenerative disease research.

Properties

CAS No.

134934-53-5

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)oxolan-2-yl]methanol

InChI

InChI=1S/C17H20N6O2/c18-15-14-16(21-9-20-15)23(10-22-14)17-13(6-12(8-24)25-17)19-7-11-4-2-1-3-5-11/h1-5,9-10,12-13,17,19,24H,6-8H2,(H2,18,20,21)/t12-,13+,17+/m0/s1

InChI Key

WREDAANYCRGDHQ-OGHNNQOOSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1C(OC(C1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.